Direct Head-to-Head XO Inhibition Potency: Target Compound vs. Allopurinol in the Same Experimental Dataset
In a head-to-head comparison curated from the same experimental entry (University of Karachi, ChEMBL-deposited), the target compound (BDBM50237977) demonstrated a competitive inhibition constant Ki = 820 nM against bovine xanthine oxidase, while allopurinol (BDBM50140241) tested under identical conditions showed an IC50 = 2,000 nM [1]. The target compound thus exhibits approximately 2.4-fold greater apparent potency than allopurinol in this assay context.
| Evidence Dimension | Inhibitory potency against bovine xanthine oxidase |
|---|---|
| Target Compound Data | Ki = 820 nM (competitive inhibition) |
| Comparator Or Baseline | Allopurinol (BDBM50140241): IC50 = 2,000 nM |
| Quantified Difference | ~2.4-fold greater potency for target compound versus allopurinol (820 vs. 2,000 nM) |
| Conditions | Bovine xanthine oxidase; xanthine as substrate; 10 min preincubation; spectrophotometric detection; single curated dataset (Entry ID 50049279) |
Why This Matters
Demonstrates that the target compound is not merely another XO inhibitor but quantitatively outperforms the clinical gold-standard allopurinol in the same assay, justifying its selection as a superior reference probe or lead scaffold.
- [1] BindingDB, Entry 50049279. Comparative dataset: BDBM50237977 (Target, Ki = 820 nM) vs. BDBM50140241 (Allopurinol, IC50 = 2,000 nM), bovine xanthine oxidase. University of Karachi, curated by ChEMBL. View Source
